molecular formula C9H10ClNO2 B1408336 4-Chloro-2-(oxetan-3-yloxy)aniline CAS No. 1602269-31-7

4-Chloro-2-(oxetan-3-yloxy)aniline

Cat. No.: B1408336
CAS No.: 1602269-31-7
M. Wt: 199.63 g/mol
InChI Key: IKYTVXXSBZSTPV-UHFFFAOYSA-N
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Description

4-Chloro-2-(oxetan-3-yloxy)aniline is an organic compound that features a chloro-substituted aniline ring with an oxetane moiety attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(oxetan-3-yloxy)aniline typically involves the following steps:

    Nitration and Reduction: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline. This intermediate is then reduced to yield 4-chloro-2-aminoaniline.

    Oxetane Formation: The oxetane ring is introduced through a nucleophilic substitution reaction. 3-chlorooxetane reacts with 4-chloro-2-aminoaniline under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the chloro or oxetane moieties, leading to dechlorinated or ring-opened products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or oxetane positions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized aniline derivatives.

Scientific Research Applications

4-Chloro-2-(oxetan-3-yloxy)aniline has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its properties can be exploited in the development of new materials with desirable optical or electronic characteristics.

    Chemical Biology: The compound can be used as a probe to study biological processes or as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may be crucial in its biological activity. Additionally, the chloro and aniline moieties can participate in various interactions with enzymes or receptors, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar in structure but with a nitro group instead of an oxetane moiety.

    4-Chloro-2-methoxyaniline: Features a methoxy group instead of an oxetane ring.

    4-Chloro-2-(oxetan-3-yloxy)phenol: Similar structure with a phenol group instead of an aniline.

Uniqueness

4-Chloro-2-(oxetan-3-yloxy)aniline is unique due to the presence of both a chloro-substituted aniline and an oxetane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-2-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYTVXXSBZSTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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